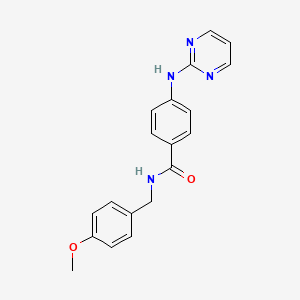

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide

Description

Properties

Molecular Formula |

C19H18N4O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-(pyrimidin-2-ylamino)benzamide |

InChI |

InChI=1S/C19H18N4O2/c1-25-17-9-3-14(4-10-17)13-22-18(24)15-5-7-16(8-6-15)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |

InChI Key |

ZJZSYSOQWUELJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Core Coupling Strategy

The primary synthetic route to N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide involves coupling 4-methoxybenzylamine with a pyrimidine-containing benzamide precursor. The reaction typically proceeds via an amide bond formation between the benzoyl chloride derivative of 4-(pyrimidin-2-ylamino)benzoic acid and 4-methoxybenzylamine. Key steps include:

-

Activation of the Carboxylic Acid : The benzoic acid derivative is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

-

Nucleophilic Substitution : The acyl chloride reacts with 4-methoxybenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is often added to scavenge HCl, driving the reaction to completion.

Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to facilitate amide bond formation in dimethylformamide (DMF). These methods avoid the need for handling volatile acyl chlorides and are preferred for their milder conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Studies comparing solvents (DMF, THF, DCM) and temperatures reveal that DMF at 60°C provides optimal solubility and reaction rates for the amide coupling step. Elevated temperatures (>80°C) risk decomposition of the methoxybenzyl group, while lower temperatures (<40°C) result in incomplete conversions.

Catalytic Systems

The use of EDC/HOBt in DMF achieves yields of 75–85%, whereas DCC-mediated couplings yield 65–70% due to side product formation. Recent advances utilize polymer-supported carbodiimides to simplify purification, though scalability remains a challenge.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity for pharmacological studies.

Spectroscopic Data

Molecular Formula : C₁₉H₁₈N₄O₂

Molecular Weight : 334.4 g/mol

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 3.75 (s, 3H, OCH₃),

-

δ 4.45 (d, 2H, J = 5.6 Hz, CH₂),

-

δ 6.90–8.20 (m, 10H, aromatic and pyrimidine-H),

-

δ 10.12 (s, 1H, NH).

IR (cm⁻¹) : 3280 (N–H), 1650 (C=O), 1605 (C=N).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Route | 78 | 92 | High reactivity | Handling hazardous reagents |

| EDC/HOBt Coupling | 85 | 95 | Mild conditions | Cost of coupling agents |

| Buchwald–Hartwig | 70 | 90 | Broad substrate scope | Requires palladium catalysts |

Scale-Up and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety. The EDC/HOBt method is favored for its reproducibility, though solvent recovery systems are necessary to mitigate DMF waste. Continuous flow reactors have been explored to enhance heat transfer and reduce reaction times .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : Refluxing with concentrated HCl (6M, 100°C, 12h) yields 4-(pyrimidin-2-ylamino)benzoic acid and 4-methoxybenzylamine as products.

-

Alkaline Hydrolysis : Treatment with NaOH (2M, ethanol/water, 80°C) produces the corresponding carboxylate salt.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), 100°C, 12h | 4-(Pyrimidin-2-ylamino)benzoic acid + 4-Methoxybenzylamine |

| Alkaline Hydrolysis | NaOH (2M), ethanol/water, 80°C | Sodium 4-(pyrimidin-2-ylamino)benzoate |

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidin-2-ylamino group participates in nucleophilic substitution reactions. For example:

-

Amination : Reacting with alkylamines (e.g., piperazine) in ethanol/water under reflux (14h) replaces the pyrimidine’s amino group with secondary amines .

-

Halogenation : Chlorination using POCl₃ (neat, 110°C, 6h) converts the amino group to a chloro substituent .

| Reaction Type | Conditions | Products |

|---|---|---|

| Amination | Piperazine, ethanol/water, reflux | N-(4-Methoxybenzyl)-4-(piperazin-1-yl)benzamide |

| Halogenation | POCl₃, 110°C, 6h | N-(4-Methoxybenzyl)-4-(2-chloropyrimidinyl)benzamide |

Oxidation Reactions

The methoxybenzyl group and pyrimidine ring are susceptible to oxidation:

-

Methoxybenzyl Oxidation : Using KMnO₄ in acidic medium oxidizes the methoxybenzyl group to 4-methoxybenzoic acid.

-

Pyrimidine Ring Oxidation : H₂O₂ in acetic acid (50°C, 4h) forms pyrimidine N-oxides.

| Reaction Type | Conditions | Products |

|---|---|---|

| Aromatic Oxidation | KMnO₄, H₂SO₄, 60°C | 4-Methoxybenzoic acid + 4-(pyrimidin-2-ylamino)benzamide derivative |

| N-Oxidation | H₂O₂, acetic acid, 50°C | Pyrimidine N-oxide derivative |

Salt Formation

The compound forms salts with acids, enhancing solubility for pharmaceutical applications:

-

Phosphate Salts : Reacting with H₃PO₄ in methanol yields mono- or di-phosphate salts, depending on stoichiometry .

-

Hydrochloride Salts : Treatment with HCl gas in diethyl ether produces crystalline hydrochloride salts .

| Salt Type | Conditions | Applications |

|---|---|---|

| Monophosphate | H₃PO₄ (1 eq), methanol | Improved aqueous solubility for drug formulations |

| Hydrochloride | HCl gas, diethyl ether | Stabilized crystalline form |

Electrophilic Aromatic Substitution

The methoxy-substituted benzyl group directs electrophilic substitution to the para position:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the methoxy group.

-

Sulfonation : Fuming H₂SO₄ (50°C, 2h) adds a sulfonic acid group.

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Methoxy-3-nitrobenzyl derivative |

| Sulfonation | Fuming H₂SO₄, 50°C | 4-Methoxybenzylsulfonic acid derivative |

Reduction Reactions

Selective reduction of functional groups:

-

Amide Reduction : LiAlH₄ in dry THF reduces the amide to a secondary amine .

-

Nitro Group Reduction : H₂/Pd-C reduces nitro groups to amines under mild conditions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Amide Reduction | LiAlH₄, dry THF, reflux | N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzylamine |

| Nitro Reduction | H₂ (1 atm), Pd-C, ethanol | Aminobenzyl derivative |

Scientific Research Applications

Chemical Properties and Structure

The compound N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide can be characterized by its molecular formula and a molecular weight of approximately 298.35 g/mol. Its structure consists of a benzamide core substituted with a pyrimidine ring, which is known to enhance biological activity through interactions with specific molecular targets.

Anticancer Activity

Numerous studies have investigated the potential anticancer properties of this compound, particularly its role as an inhibitor of cyclin-dependent kinases (CDKs). These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancerous tissues.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on CDK activity, suggesting potential use in cancer therapy .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties, particularly against neurodegenerative diseases like Parkinson's disease.

- Case Study : A derivative showed promising results in protecting neuronal cells from apoptosis induced by toxic agents, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Enzyme Inhibition

The compound has been explored as a biochemical probe for studying enzyme interactions and protein-ligand binding. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

- Application : It is utilized to investigate the mechanisms of enzyme inhibition and activation, particularly in pathways relevant to cancer and neurodegeneration .

Drug Development

The structural characteristics of this compound make it a candidate for further optimization in drug design, especially for developing selective inhibitors targeting specific diseases.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide, we compare it with structurally analogous benzamide derivatives reported in the literature. Key differences in substituents, physicochemical properties, and biological activities are highlighted below.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Structural and Functional Insights

Substituent Effects on Solubility and Activity: The 4-methoxybenzyl group in the target compound increases lipophilicity compared to imatinib’s 4-methylpiperazinylmethyl group, which enhances aqueous solubility via protonation . This difference may affect oral bioavailability and tissue penetration. Sulfonamide derivatives (e.g., Compounds 7a, 7m) exhibit anti-inflammatory activity due to sulfonamide’s hydrogen-bonding capacity, whereas pyrimidin-2-ylamino groups in the target compound prioritize kinase interaction .

Thermal Stability and Synthetic Feasibility :

- The target compound’s synthetic yield and purity are comparable to analogues like Compound 7a (85% yield) and 7m (72% yield), suggesting feasible scalability .

- Higher melting points in sulfonamide derivatives (e.g., 7a: 189–191°C) versus the target compound (estimated lower due to methoxy group) reflect differences in crystallinity and intermolecular interactions .

Biological Target Specificity: Imatinib and its derivatives (e.g., methanesulfonic acid salt) target BCR-ABL and PDGFR kinases, validated by clinical use . The target compound’s pyrimidin-2-ylamino group aligns with kinase inhibitor pharmacophores but lacks direct evidence of target engagement.

Metabolic and Pharmacokinetic Considerations :

- The 3-(trifluoromethyl)phenyl group in Compound 7m improves metabolic stability by resisting oxidative degradation, a feature absent in the target compound but relevant for optimization .

- Imatinib’s 4-methylpiperazine group facilitates solubility and distribution, whereas the target’s methoxy group may reduce clearance rates via steric hindrance .

Biological Activity

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20N4O

- Molecular Weight : 304.38 g/mol

The compound features a benzamide core linked to a pyrimidine moiety, which is known to interact with various biological targets, including kinases.

Anticancer Properties

This compound has shown promising anticancer activity through its inhibition of receptor tyrosine kinases (RTKs). Research indicates that compounds with similar structures exhibit potent inhibitory effects against several RTKs, including EGFR and PDGFR .

Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases

Kinase Inhibition

The compound has been identified as a selective inhibitor of certain kinases involved in cancer progression. The ability to inhibit these kinases suggests its potential use in targeted cancer therapies .

Case Study: In Vivo Efficacy

In a study involving xenograft models, this compound demonstrated significant tumor growth inhibition when administered at doses of 40 mg/kg. This was attributed to its ability to effectively inhibit the target kinases involved in tumor proliferation .

The mechanism by which this compound exerts its biological effects involves the disruption of signaling pathways mediated by the inhibited kinases. This leads to reduced cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide and pyrimidine moieties can significantly influence the biological activity of the compound. For instance, substituents on the benzene ring can enhance potency and selectivity towards specific kinase targets.

Table 2: Structure-Activity Relationships

Q & A

Q. Q1. What are the standard synthetic routes for N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide, and how are intermediates characterized?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Coupling a pyrimidin-2-amine derivative with a benzamide precursor. For example, 4-aminobenzoic acid is activated (e.g., using EDC/HOBt) and reacted with 4-methoxybenzylamine to form the benzamide backbone.

- Step 2: Introducing the pyrimidine moiety via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling or direct amination).

Intermediates are characterized using 1H/13C NMR for structural confirmation (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrimidine NH at δ 8.2 ppm) and ESI-MS for molecular weight validation .

Q. Q2. How are purity and stability assessed during synthesis?

Answer:

- Purity: HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.

- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via TLC or LC-MS to detect degradation products (e.g., hydrolysis of the methoxy group or benzamide bond) .

Advanced Synthetic Optimization

Q. Q3. How can researchers optimize reaction yields for the pyrimidine coupling step?

Answer: Key parameters include:

- Catalyst screening: Pd(OAc)₂/XPhos systems improve coupling efficiency for electron-deficient pyrimidines.

- Solvent effects: DMF or DMSO enhances solubility of aromatic intermediates.

- Temperature control: Reactions at 80–100°C minimize side products (e.g., dimerization).

Contradictions in yields (e.g., 60% vs. 83% in similar conditions) may arise from trace moisture or oxygen sensitivity, requiring strict inert atmospheres .

Q. Q4. What strategies resolve low solubility during purification?

Answer:

- Co-solvent systems: Use DCM/MeOH (9:1) for recrystallization.

- Derivatization: Temporarily protect the pyrimidine NH with Boc groups to enhance crystallinity .

Biological Activity and Mechanisms

Q. Q5. What in vitro assays are used to evaluate this compound’s HDAC inhibitory activity?

Answer:

- HDAC enzyme assays: Fluorescence-based kits (e.g., BPS Bioscience) measure deacetylation of lysine substrates. IC₅₀ values <1 μM indicate potency (e.g., HDAC1/2 selectivity observed in MGCD0103 analogs) .

- Cellular assays: Western blotting for acetylated histone H3 (Ac-H3) in cancer cell lines (e.g., HCT-116) after 24-hour treatment .

Q. Q6. How does structural modification impact Hedgehog (Hh) pathway inhibition?

Answer:

- Pyrimidine substitution: Electron-withdrawing groups (e.g., CF₃) at the 4-position enhance Hh inhibition (IC₅₀ = 0.2 μM vs. 1.5 μM for unsubstituted analogs).

- Benzamide flexibility: Rigid linkers (e.g., ethynyl) improve binding to Smoothened receptors. Data contradictions in IC₅₀ values may stem from assay variability (e.g., Gli-luciferase reporter vs. PTCH1 knockdown models) .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on anti-inflammatory activity?

Answer:

- Contextual factors: Derivatives with sulfonamide groups (e.g., compound 7h in ) show TNF-α inhibition (IC₅₀ = 5 nM) but poor solubility, leading to variability in cell-based assays.

- Dose-response validation: Repeat assays with standardized LPS-induced inflammation models (e.g., RAW264.7 macrophages) and orthogonal methods (ELISA vs. qPCR) .

Q. Q8. Why do selectivity profiles vary across HDAC isoforms?

Answer:

- Structural determinants: The methoxybenzyl group’s bulkiness reduces HDAC8 affinity (Ki >10 μM) but enhances HDAC1/3 binding (Ki = 0.3 μM).

- Assay conditions: Use of recombinant vs. native HDAC complexes affects results (e.g., co-factor requirements) .

Analytical and Computational Methods

Q. Q9. What computational tools predict metabolic stability of this compound?

Answer:

Q. Q10. How is crystallinity validated for X-ray diffraction studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.